molecular formula C14H16O2S B12606246 [(Cyclohexanesulfonyl)ethynyl]benzene CAS No. 918638-83-2

[(Cyclohexanesulfonyl)ethynyl]benzene

Cat. No.: B12606246
CAS No.: 918638-83-2
M. Wt: 248.34 g/mol
InChI Key: QSXDFJMBVZOSLG-UHFFFAOYSA-N
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Description

[(Cyclohexanesulfonyl)ethynyl]benzene is an organic compound that features a benzene ring substituted with an ethynyl group and a cyclohexanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclohexanesulfonyl)ethynyl]benzene typically involves the reaction of cyclohexanesulfonyl chloride with ethynylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Cyclohexanesulfonyl)ethynyl]benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

[(Cyclohexanesulfonyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Cyclohexanesulfonyl)ethynyl]benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the sulfonyl group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

[(Cyclohexanesulfonyl)ethynyl]benzene can be compared with other similar compounds such as:

    [(Cyclohexanesulfonyl)ethenyl]benzene: Similar structure but with a double bond instead of a triple bond.

    [(Cyclohexanesulfonyl)phenyl]ethyne: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to its combination of a cyclohexanesulfonyl group and an ethynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

918638-83-2

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

2-cyclohexylsulfonylethynylbenzene

InChI

InChI=1S/C14H16O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-10H2

InChI Key

QSXDFJMBVZOSLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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